molecular formula C12H10N2O3 B12546966 3-Anilino-2-nitrophenol CAS No. 670234-45-4

3-Anilino-2-nitrophenol

Cat. No.: B12546966
CAS No.: 670234-45-4
M. Wt: 230.22 g/mol
InChI Key: ZYAKALYRVDKBAA-UHFFFAOYSA-N
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Description

3-Anilino-2-nitrophenol is an organic compound that belongs to the class of nitrophenols It is characterized by the presence of an aniline group (C6H5NH2) attached to the phenol ring, which also contains a nitro group (NO2)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Anilino-2-nitrophenol typically involves the nitration of aniline derivatives followed by the introduction of the phenol group. One common method is the nitration of 2-nitroaniline, which can be achieved using concentrated nitric acid and sulfuric acid as catalysts. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired nitrophenol derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

3-Anilino-2-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include aminophenols, quinones, and various substituted aniline derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Anilino-2-nitrophenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Anilino-2-nitrophenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aniline group can participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity and function .

Comparison with Similar Compounds

3-Anilino-2-nitrophenol can be compared with other nitrophenol derivatives, such as:

The uniqueness of this compound lies in its combination of the aniline and nitro groups, which confer distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

670234-45-4

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

3-anilino-2-nitrophenol

InChI

InChI=1S/C12H10N2O3/c15-11-8-4-7-10(12(11)14(16)17)13-9-5-2-1-3-6-9/h1-8,13,15H

InChI Key

ZYAKALYRVDKBAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C(=CC=C2)O)[N+](=O)[O-]

Origin of Product

United States

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